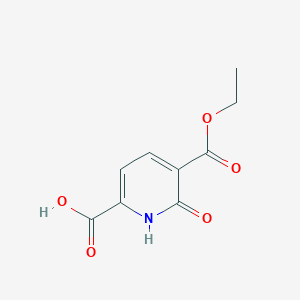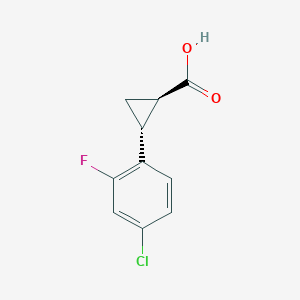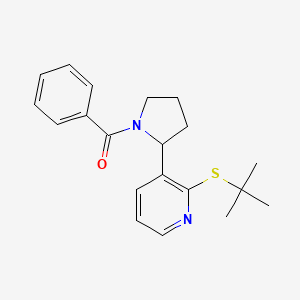
2-(4-Chlorophenyl)ethenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)ethenesulfonyl fluoride is an organic compound with the molecular formula C8H6ClFO2S. It is a derivative of ethenesulfonyl fluoride, where a 4-chlorophenyl group is attached to the ethene moiety. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethenesulfonyl fluoride typically involves the reaction of 4-chlorophenylboronic acid with ethenesulfonyl fluoride under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents like THF or dichloromethane at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions yield sulfonamide or sulfonate ester derivatives, while addition reactions produce β-sultams .
Scientific Research Applications
2-(4-Chlorophenyl)ethenesulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the modification of target molecules. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethenesulfonyl fluoride can be compared with other similar compounds such as:
2-(4-Bromophenyl)ethenesulfonyl fluoride: This compound has a bromine atom instead of chlorine and exhibits similar reactivity but with different electronic and steric properties.
2-(4-Fluorophenyl)ethenesulfonyl fluoride: This compound has a fluorine atom instead of chlorine and shows different reactivity patterns due to the electronegativity of fluorine.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H6ClFO2S |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethenesulfonyl fluoride |
InChI |
InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H |
InChI Key |
UVUNWXQELONMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


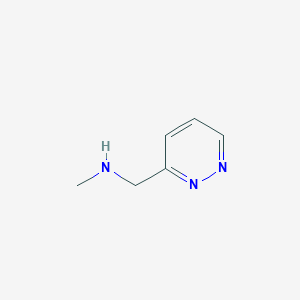
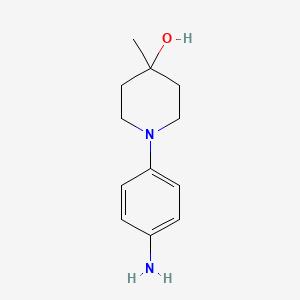

![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)




